molecular formula C11H5Cl3N2O2 B14061440 2-(2,3,4-Trichlorophenyl)pyrimidine-5-carboxylic acid

2-(2,3,4-Trichlorophenyl)pyrimidine-5-carboxylic acid

Cat. No.: B14061440
M. Wt: 303.5 g/mol
InChI Key: ZZSAVCFOLZJUOW-UHFFFAOYSA-N
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Description

2-(2,3,4-Trichlorophenyl)pyrimidine-5-carboxylic acid is a heterocyclic aromatic compound that contains both pyrimidine and phenyl groups The presence of three chlorine atoms on the phenyl ring makes it a highly substituted derivative, which can influence its chemical reactivity and biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3,4-Trichlorophenyl)pyrimidine-5-carboxylic acid typically involves the condensation of a trichlorophenyl derivative with a pyrimidine precursor. One common method involves the use of 2,3,4-trichlorobenzaldehyde and a pyrimidine derivative under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2,3,4-Trichlorophenyl)pyrimidine-5-carboxylic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the carboxylic acid group.

    Condensation Reactions: The pyrimidine ring can participate in condensation reactions with other nucleophiles.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out under basic conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.

    Oxidation Products: Oxidation of the carboxylic acid group can lead to the formation of carboxylate salts or other oxidized derivatives.

    Reduction Products: Reduction can yield alcohols or other reduced forms of the compound.

Scientific Research Applications

2-(2,3,4-Trichlorophenyl)pyrimidine-5-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,3,4-Trichlorophenyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3,4-Trichlorophenyl)pyrimidine-4-carboxylic acid
  • 2-(2,3,4-Trichlorophenyl)pyrimidine-6-carboxylic acid
  • 2-(2,3,4-Trichlorophenyl)pyrimidine-5-sulfonic acid

Uniqueness

2-(2,3,4-Trichlorophenyl)pyrimidine-5-carboxylic acid is unique due to its specific substitution pattern and the presence of the carboxylic acid group at the 5-position of the pyrimidine ring. This structural feature can influence its reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C11H5Cl3N2O2

Molecular Weight

303.5 g/mol

IUPAC Name

2-(2,3,4-trichlorophenyl)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C11H5Cl3N2O2/c12-7-2-1-6(8(13)9(7)14)10-15-3-5(4-16-10)11(17)18/h1-4H,(H,17,18)

InChI Key

ZZSAVCFOLZJUOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C2=NC=C(C=N2)C(=O)O)Cl)Cl)Cl

Origin of Product

United States

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